tert-Butyl 8-iodooctylcarbamate
Description
tert-Butyl 8-iodooctylcarbamate is a carbamate derivative characterized by an eight-carbon alkyl chain with an iodine substituent at the terminal position and a tert-butyl carbamate group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science. Its iodine moiety enables participation in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the carbamate group offers stability and functional versatility .
Properties
IUPAC Name |
tert-butyl N-(8-iodooctyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26INO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCASIJXKVSNHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-iodooctylcarbamate typically involves the reaction of 8-iodooctanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-iodooctylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Deprotection Reactions: Strong acids like TFA are used to remove the tert-butyl carbamate group.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that tert-butyl 8-iodooctylcarbamate exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound acts by disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Synthesis of Pharmacologically Active Compounds
This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to the creation of derivatives with enhanced biological activity. For instance, studies have demonstrated its utility in synthesizing carbamate derivatives that show promise as anti-inflammatory agents.
Materials Science
Polymer Chemistry
this compound is used in the development of advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For example, research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation.
Nanocomposites
The compound has also been explored for use in nanocomposite materials. When combined with nanoparticles, it can improve the dispersion and stability of these materials, leading to applications in electronics and coatings.
Environmental Applications
Environmental Remediation
Due to its chemical properties, this compound has potential applications in environmental remediation processes. It can be utilized in the removal of heavy metals from contaminated water sources by forming stable complexes with metal ions.
Biodegradability Studies
Research into the biodegradability of this compound has revealed that it can be broken down by specific microbial strains, suggesting its potential as a less harmful alternative to more persistent organic pollutants.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Antimicrobial Efficacy of Carbamates" | Medicinal Chemistry | Demonstrated significant activity against resistant bacterial strains. |
| "Thermal Properties of Modified Polymers" | Materials Science | Enhanced thermal stability observed in polymers with incorporated this compound. |
| "Heavy Metal Removal Using Novel Complexing Agents" | Environmental Science | Effective removal rates of lead and cadmium from contaminated water samples. |
Mechanism of Action
The mechanism of action of tert-butyl 8-iodooctylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the temporary protection of amine groups during multi-step synthetic processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-butyl 8-iodooctylcarbamate with two structurally related carbamates: tert-butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) and tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1).
Physicochemical Properties
Solubility :
- This compound is likely lipophilic due to its long alkyl chain and iodine atom, similar to other iodinated carbamates.
- tert-Butyl (3-oxocyclopentyl)carbamate exhibits moderate aqueous solubility (Log S = -2.4) due to its polar ketone group .
- The pyrrolidine derivative (CAS 1186654-76-1) has enhanced solubility in polar aprotic solvents (e.g., DMSO) owing to its hydroxymethyl and methoxyphenyl groups .
Stability :
Research and Development Trends
Recent studies highlight the growing use of iodinated carbamates in:
- Targeted Drug Delivery : The iodine atom enables radio-labeling for imaging applications.
- Polymer Chemistry : As crosslinkers for iodinated polymers with tunable mechanical properties.
Biological Activity
tert-Butyl 8-iodooctylcarbamate is a chemical compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including synthesis, physicochemical properties, and relevant case studies that highlight its efficacy and safety.
- IUPAC Name: tert-butyl (8-iodooctyl)carbamate
- Molecular Formula: C13H26INO2
- Molecular Weight: 319.26 g/mol
- Purity: 95%
Synthesis
The synthesis of this compound involves standard organic reactions, typically including the formation of the carbamate group through the reaction of an amine with a carbonyl compound. The presence of the iodine atom is crucial for enhancing biological activity, potentially influencing receptor interactions and metabolic pathways.
The biological activity of this compound can be attributed to its interactions with specific biological targets. The iodine atom may enhance lipophilicity, allowing better membrane penetration and receptor binding. This compound could function as a prodrug, where metabolic conversion leads to active therapeutic agents.
Case Studies and Research Findings
- Evaluation of Physicochemical Properties : A study examined various tert-butyl isosteres, highlighting how modifications in substituents can affect bioactivity. It was noted that the incorporation of iodine in carbon chains often leads to increased potency against certain biological targets compared to non-iodinated analogs .
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
- Toxicological Assessments : Safety evaluations are critical for understanding the biological impact of new compounds. Preliminary toxicological studies on related carbamates indicate that while they may exhibit desirable biological effects, careful consideration must be given to their safety profiles .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT, 12h | ~85% | |
| Iodination | PPh₃, I₂, DCM, 0°C → RT, 6h | ~70% |
Advanced Question: How can reaction yields be optimized for iodination in sterically hindered intermediates?
Methodological Answer:
Yield optimization requires addressing steric hindrance and iodine volatility:
- Catalytic Additives : Use of imidazole or DMAP to stabilize intermediates and enhance reactivity.
- Temperature Control : Gradual warming (e.g., from 0°C to 40°C) to prevent iodine sublimation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility but must avoid side reactions with iodine.
- Monitoring Tools : TLC or in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as iodinated compounds may release volatile byproducts.
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Question: How can structural conformation of this compound be analyzed experimentally and computationally?
Methodological Answer:
- Experimental :
- Computational :
Basic Question: How should discrepancies in reported toxicity data for iodinated carbamates be addressed?
Methodological Answer:
- Data Validation : Cross-reference SDS entries (e.g., vs. 14) to identify gaps (e.g., missing acute toxicity data).
- In Silico Tools : Use QSAR models (e.g., TEST by EPA) to predict LD50 or EC50 values for risk assessment.
- Empirical Testing : Conduct Ames tests or zebrafish embryo assays to fill data gaps .
Advanced Question: What strategies mitigate iodine leaching during catalytic applications of this compound?
Methodological Answer:
- Stabilization : Incorporate iodine-scavenging agents (e.g., activated charcoal) in reaction matrices.
- Encapsulation : Use mesoporous silica or polymeric matrices to immobilize the compound.
- Analytical Monitoring : ICP-MS to quantify iodine leakage and optimize immobilization protocols .
Basic Question: What purification techniques are effective for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate iodinated byproducts.
- Recrystallization : Dissolve in warm ethanol and cool to –20°C for crystal formation.
- HPLC : Reverse-phase C18 columns with acetonitrile/water for high-purity isolation .
Advanced Question: How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : The Boc group hydrolyzes to release CO₂ and tert-butanol, requiring pH > 4 for stability.
- Basic Conditions : Susceptible to nucleophilic attack on the carbamate carbonyl; stabilize with aprotic solvents (e.g., THF).
- Kinetic Studies : Monitor degradation via UV-Vis at 240 nm (carbamate absorbance) under varying pH .
Basic Question: What analytical methods confirm the identity of this compound?
Methodological Answer:
- MS (ESI+) : Expected [M+H]⁺ peak at m/z 384.1 (C₁₃H₂₅INO₂).
- ¹H NMR : Key signals include tert-butyl singlet (δ 1.4 ppm) and iodooctyl chain protons (δ 3.1–3.3 ppm) .
Advanced Question: How can this compound be utilized in drug conjugate synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
